1,2,2,3-Tetrachloro-1,1-difluoropropane 1,2,2,3-Tetrachloro-1,1-difluoropropane
Brand Name: Vulcanchem
CAS No.: 127564-82-3
VCID: VC0166779
InChI: InChI=1S/C3H2Cl4F2/c4-1-2(5,6)3(7,8)9/h1H2
SMILES: C(C(C(F)(F)Cl)(Cl)Cl)Cl
Molecular Formula: C3H2Cl4F2
Molecular Weight: 217.846

1,2,2,3-Tetrachloro-1,1-difluoropropane

CAS No.: 127564-82-3

Cat. No.: VC0166779

Molecular Formula: C3H2Cl4F2

Molecular Weight: 217.846

* For research use only. Not for human or veterinary use.

1,2,2,3-Tetrachloro-1,1-difluoropropane - 127564-82-3

Specification

CAS No. 127564-82-3
Molecular Formula C3H2Cl4F2
Molecular Weight 217.846
IUPAC Name 1,2,2,3-tetrachloro-1,1-difluoropropane
Standard InChI InChI=1S/C3H2Cl4F2/c4-1-2(5,6)3(7,8)9/h1H2
Standard InChI Key HFHVCPIWDWKEOX-UHFFFAOYSA-N
SMILES C(C(C(F)(F)Cl)(Cl)Cl)Cl

Introduction

PropertyExpected Value
Physical StateLiquid at room temperature
ColorColorless to pale yellow
OdorMild, sweet, characteristic of halogenated hydrocarbons
Density>1 g/cm³ (heavier than water)
Boiling PointLikely between 110-150°C
SolubilityPoorly soluble in water, soluble in organic solvents

Chemical Reactivity

General Reactivity Profile

The chemical behavior of 1,2,2,3-Tetrachloro-1,1-difluoropropane is influenced by the electron-withdrawing effects of its chlorine and fluorine substituents. These halogens decrease the electron density of the carbon backbone, affecting the compound's reactivity in various chemical processes.

Key Reactions

Similar halogenated compounds can undergo various transformations that may be relevant to 1,2,2,3-Tetrachloro-1,1-difluoropropane:

  • Dehydrohalogenation reactions with strong bases to yield unsaturated derivatives

  • Reduction reactions with metal reagents such as zinc in ethanol, which can yield unsymmetrical dichlorodifluoroethylene derivatives

  • Nucleophilic substitution reactions, though these would occur at a slower rate compared to less halogenated analogs due to steric hindrance

  • Potential for atmospheric degradation through interaction with hydroxyl radicals

Synthesis Methods

The synthesis of 1,2,2,3-Tetrachloro-1,1-difluoropropane likely involves multi-step processes similar to those used for related halogenated compounds. Based on patents for similar compounds, possible synthetic approaches may include:

Halogenation of Partially Halogenated Precursors

Starting with partially halogenated propane derivatives, selective chlorination and fluorination steps can be employed to achieve the desired substitution pattern. This approach requires careful control of reaction conditions to ensure selectivity for specific positions on the carbon chain.

Isomerization Approaches

The synthesis might involve isomerization reactions of related tetrachloropropene compounds, similar to methods described for 1,1,2,3-tetrachloropropene synthesis, which involves:

  • Dehydrochlorination of pentachloropropane derivatives

  • Subsequent isomerization reactions under controlled temperature and catalyst conditions

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 1,2,2,3-Tetrachloro-1,1-difluoropropane. The table below provides a comparative analysis:

CompoundMolecular FormulaKey Structural DifferencesNotable Properties
1,2,2,3-Tetrabromo-1,1-difluoropropaneC3H2Br4F2Contains bromine instead of chlorineHigher molecular weight (395.66 g/mol), different reactivity profile
1,2,3-TrichloropropaneC3H5Cl3Fewer chlorine atoms, no fluorineKnown toxicity profile, subject to extensive EPA toxicological review
1,1-Dichloro-2,2-difluoropropaneC3H4Cl2F2Different halogen arrangementDifferent application profile
1,3-Dichloro-1,2-difluoropropaneC3H4Cl2F2Different substitution patternPotentially different reactivity

The unique substitution pattern of 1,2,2,3-Tetrachloro-1,1-difluoropropane gives it distinct chemical and physical properties compared to these related compounds.

Environmental Considerations

Atmospheric Interactions

Chlorofluorocarbons can interact with atmospheric components, leading to degradation products that may contribute to environmental issues. Research on similar compounds indicates that they can react with hydroxyl radicals in the atmosphere, influencing their lifetime and potential impact on global warming.

Environmental Persistence

The environmental fate of 1,2,2,3-Tetrachloro-1,1-difluoropropane would be influenced by:

  • Rate of photodegradation

  • Potential for bioaccumulation

  • Soil and water partition coefficients

  • Susceptibility to biodegradation

Studies on related halogenated compounds like 1,2,3-trichloropropane suggest that highly chlorinated compounds may have significant environmental persistence and potential for groundwater contamination .

Toxicological Considerations

While specific toxicological data for 1,2,2,3-Tetrachloro-1,1-difluoropropane is limited, inferences can be made based on structurally similar compounds like 1,2,3-trichloropropane:

Absorption and Distribution

Halogenated compounds typically show rapid absorption when ingested, with distribution throughout the body. Studies on 1,2,3-trichloropropane demonstrated rapid distribution, extensive metabolism, and clearance within 60 hours, with a half-life in male rats of 23 hours .

Research Gaps and Future Directions

Current research gaps regarding 1,2,2,3-Tetrachloro-1,1-difluoropropane include:

  • Limited published toxicological studies specifically addressing this compound

  • Incomplete data on environmental fate and transport

  • Potential for developing environmentally safer alternatives with similar functional properties

Future research directions may focus on better understanding the compound's environmental impact, developing more efficient synthetic routes, and exploring potential specialized applications where its unique properties provide significant advantages.

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